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Introduction

In the realm of high-frequency electronics, the choice of semiconductor material is paramount
to achieving desired device performance. Among the compound semiconductors, Aluminum
Gallium Arsenide (AlGaAs) and Aluminum Gallium Nitride (AlGaN) have emerged as leading
candidates, particularly for the fabrication of High Electron Mobility Transistors (HEMTS). This
guide provides a detailed, objective comparison of AlIGaAs and AlGaN, focusing on their
material properties and performance in high-frequency applications. The information presented
is supported by experimental and simulation data to aid researchers, scientists, and engineers
in making informed decisions for their specific applications.

AlGaAs/GaAs-based HEMTSs represent a mature technology, widely used in low-noise and
high-frequency applications.[1] In contrast, the AlIGaN/GaN system is a newer, wide-bandgap
technology that has become the frontrunner for high-power and high-frequency amplifiers due
to its superior material properties.[1][2]

Fundamental Material Properties

The intrinsic properties of a semiconductor dictate the ultimate performance limits of any device
fabricated from it. AlGaN's wide bandgap, high breakdown field, and superior thermal
conductivity give it a significant advantage over AlGaAs for high-power and high-temperature
operation.[2][3] A key differentiator is the presence of strong spontaneous and piezoelectric
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polarization effects in the AIGaN/GaN heterostructure, which induces a high-density two-
dimensional electron gas (2DEG) at the interface without the need for intentional doping in the
barrier layer.[1][4] This reduces impurity scattering and enhances electron mobility.[4]

While GaAs is known for its very high electron mobility compared to GaN (8500 cm?/Vs vs.
1250 cm?/Vs), the overall performance of a HEMT device also critically depends on electron

saturation velocity and carrier density.[3][5]
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Material Property

AlGaAs (on GaAs)

AlGaN (on GaN)

Significance for
High-Frequency
Devices

Bandgap Energy (eV)

~1.42 - 2.1 (for
Alo.3Gao.”As)

~3.4-6.2

A wider bandgap
allows for higher
breakdown voltages,
higher operating
temperatures, and
reduced leakage

currents.[3]

Breakdown Electric
Field (MV/cm)

A higher breakdown
field enables devices
to withstand higher
voltages, leading to

higher power output.

[1]

Electron Mobility
(cmz2/Vs)

High (~8500 in GaAs

channel)

Moderate (~1250-
2000 in GaN channel)

High mobility leads to
lower on-resistance
and faster switching,
but is not the only
factor for high-
frequency

performance.[3][5]

Saturation Electron

Higher saturation
velocity allows
electrons to travel

faster under high

Velocity (107 cm/s) 1620 o electric fields,
enabling higher
frequency operation.
[2][6]

Thermal Conductivity ~0.46 (GaAs) ~1.3- 2.3 (GaN) Superior thermal

(W/cm-K) conductivity allows for
more efficient heat
dissipation, crucial for
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high-power devices to

operate reliably.[2][6]

Induces a high-density

2DEG without impurity
o o Strong (Spontaneous ] ]
Polarization Effects Negligible ) ) doping, leading to
& Piezoelectric) )
higher current and

power densities.[1]

Table 1: Comparison of fundamental material properties of AlGaAs/GaAs and AlGaN/GaN
systems.

Material Property Comparison

Click to download full resolution via product page

Fig. 1: Key material property differences.

High-Frequency Device Performance Comparison

The superior material properties of AlGaN directly translate into enhanced performance metrics
for HEMT devices, particularly in terms of power handling and frequency response.[1] GaN-
based HEMTs consistently demonstrate higher drain currents, breakdown voltages, and power
densities compared to their GaAs counterparts.[6][7]
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Simulation studies and experimental data show that GaN HEMTs can achieve a higher useful
voltage swing, which is indicative of better high-power performance.[7] For instance, in one
comparison, the maximum drain current for an AlGaN/GaN HEMT was 66.3 mA at a 0.9V gate
bias, significantly larger than the 36.3 mA for a comparable AlIGaAs/GaAs HEMT.[7]
Furthermore, GaN-based devices offer higher power-handling capabilities; degradation in
performance for an AlGaN/GaN HEMT switch occurred at power levels above +15 dBm,
whereas for GaAs-based switches, this occurred at just +3.5 dBm.[6]

. AlGaAs/GaAs
Performance Metric AlGaN/GaN HEMT Source
HEMT
Max. Drain Current
36.3 mA/mm 66.3 - 663 mA/mm [7]
(Id,max)
Threshold Voltage
-0.44 V -1.0t0 -3.98 V [71[8]
(Vth)
Peak
~66.3 mS/mm (at
Transconductance ] ~146 mS/mm [7]
0.9V bias)
(gm)
Cutoff Frequency (fT) Varies 70 -75.4 GHz [819]
Max. Oscillation ]
Varies 300 GHz (record) [9]
Frequency (fmax)
Breakdown Voltage , > 100 V (can reach
Relatively Low [1][3]
(Vbr) >1500V)
Power Handling )
Lower (+3.5 dBm) Higher (+15 dBm) [6]

Capability

Table 2: Comparison of typical performance parameters for AIGaAs/GaAs and AlGaN/GaN
HEMTSs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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